Oxamisole
Overview
Description
Chemical Reactions Analysis
Oxamisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxa-Michael reaction is a notable reaction that involves the addition of oxygen nucleophiles to conjugated systems .
Scientific Research Applications
Oxamisole has been extensively studied for its immunomodulatory properties. It has shown potential in enhancing the immune activity of peripheral blood mononuclear cells from patients with Down syndrome . Additionally, it has been investigated for its effects on murine hepatitis virus infections and the Friend virus infection in genetically defined mice . Despite its promising properties, further development of this compound was discontinued.
Mechanism of Action
The mechanism of action of Oxamisole involves its immunomodulatory effects on the immune system. It enhances the immune response by modulating the activity of immune cells, such as T cells and B cells. This modulation leads to an increased production of specific antibodies and a reduction in viral replication .
Comparison with Similar Compounds
Oxamisole can be compared with other immunomodulatory agents, such as Levamisole and Imexon. Levamisole is a nicotinic receptor agonist used to treat helminth infections and some skin infections . Imexon is another immunomodulatory agent that has shown potential in the treatment of viral infections
Similar Compounds
- Levamisole
- Imexon
- AS101
- Ampligen
- AM-3
- ImuVert
- Bropirimine
These compounds share similar immunomodulatory properties but differ in their specific mechanisms of action and therapeutic applications .
Biological Activity
Oxamisole, a compound belonging to the class of oxazoles, has garnered attention for its diverse biological activities, particularly in immunomodulation and antiviral effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is primarily recognized for its immunostimulatory properties. It has been studied extensively in various animal models, showcasing its potential in enhancing immune responses against viral infections. This compound acts by modulating both humoral and cellular immune responses, making it a candidate for therapeutic applications in infectious diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Immunomodulation : this compound enhances antibody production and boosts natural killer (NK) cell activity. It has been shown to augment the immune response in mice infected with various viruses, including Semliki Forest virus and San Angelo virus .
- Antiviral Activity : While it does not exhibit direct antiviral properties in vitro, this compound induces interferon production and enhances immune functions that can mitigate viral infections .
Efficacy Against Viral Infections
Research indicates that this compound provides significant protection in animal models against several viral pathogens. For instance:
- Mice Studies : In studies where mice were administered this compound at doses ranging from 50 to 200 mg/kg before viral inoculation, notable protection against viruses such as Semliki Forest and San Angelo was observed .
- Delayed Treatment : Remarkably, even when treatment was delayed until one day post-inoculation with San Angelo virus, beneficial effects were still evident .
Immune Parameter Modulation
A study focusing on the immune parameters of mice infected with murine hepatitis demonstrated that this compound could restore both humoral and cellular immune functions. This included increased levels of specific antibodies and enhanced NK cell activity .
Data Tables
The following table summarizes the protective effects of this compound against various viral infections in animal models:
Virus Type | Dose (mg/kg) | Timing of Administration | Protection Observed |
---|---|---|---|
Semliki Forest Virus | 50-200 | Pre-inoculation | Significant |
San Angelo Virus | 50-200 | Pre-inoculation | Significant |
Herpes Simplex Virus Type 2 | 50-200 | Pre-inoculation | Moderate |
Vesicular Stomatitis Virus | 50-200 | Pre-inoculation | Moderate |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Immune Enhancement : A study involving mice infected with murine hepatitis showed that administration of this compound significantly increased antibody production and improved overall survival rates compared to control groups .
- Antiviral Efficacy : In another case study, the compound was evaluated for its efficacy against multiple viral strains, demonstrating a consistent pattern of immune enhancement rather than direct viral inhibition .
Properties
IUPAC Name |
8,8-dimethoxy-2-phenyl-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-18-15(19-2)9-6-10-17-11-13(16-14(15)17)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIKEPVFPTUJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869331 | |
Record name | 8,8-Dimethoxy-2-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99258-56-7 | |
Record name | Oxamisole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099258567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXAMISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW5753V737 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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